3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7400,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional ketone or carboxyl groups, while substitution reactions can introduce various functional groups in place of the chloromethyl group .
Scientific Research Applications
11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
- 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one
- 11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one
Uniqueness
What sets 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile apart from similar compounds is its specific tricyclic structure and the presence of both chloromethyl and oxo groups.
Properties
Molecular Formula |
C13H8ClN3O |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(chloromethyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C13H8ClN3O/c14-6-8-5-12(18)17-11-4-2-1-3-10(11)16-13(17)9(8)7-15/h1-5,16H,6H2 |
InChI Key |
FOBWKDPOEQRMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CCl)C#N |
Origin of Product |
United States |
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